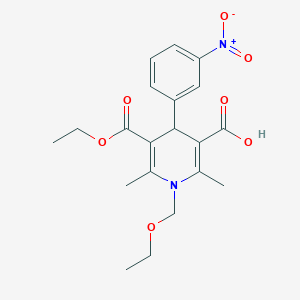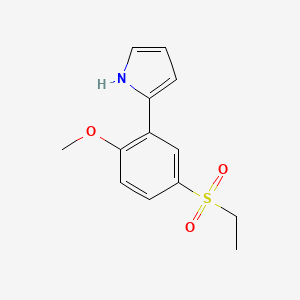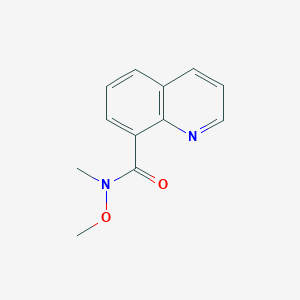
4-amino-8-cyclopentyloxy-7-methoxychromen-2-one
Descripción general
Descripción
4-amino-8-cyclopentyloxy-7-methoxychromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of an amino group at the 4th position, a cyclopentyloxy group at the 8th position, and a methoxy group at the 7th position on the chromen-2-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-8-cyclopentyloxy-7-methoxychromen-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of Substituents: The amino group at the 4th position can be introduced through a nucleophilic substitution reaction using an appropriate amine. The cyclopentyloxy group at the 8th position can be introduced through an etherification reaction using cyclopentanol and an appropriate leaving group. The methoxy group at the 7th position can be introduced through a methylation reaction using methyl iodide and a base.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be incorporated to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-8-cyclopentyloxy-7-methoxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Hydrolysis: The ether and ester groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding alcohols and acids.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-amino-8-cyclopentyloxy-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects. Additionally, the compound may interact with signaling pathways involved in inflammation, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-7-methoxy-2H-chromen-2-one: Lacks the cyclopentyloxy group at the 8th position.
4-amino-8-(cyclopentyloxy)-2H-chromen-2-one: Lacks the methoxy group at the 7th position.
4-amino-8-(cyclopentyloxy)-7-hydroxy-2H-chromen-2-one: Has a hydroxy group instead of a methoxy group at the 7th position.
Uniqueness
4-amino-8-cyclopentyloxy-7-methoxychromen-2-one is unique due to the presence of both the cyclopentyloxy group at the 8th position and the methoxy group at the 7th position. These substituents contribute to the compound’s distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H17NO4 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
4-amino-8-cyclopentyloxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H17NO4/c1-18-12-7-6-10-11(16)8-13(17)20-14(10)15(12)19-9-4-2-3-5-9/h6-9H,2-5,16H2,1H3 |
Clave InChI |
ACSQVIZWCBDPOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)N)OC3CCCC3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B8704504.png)








![1,3,4-Thiadiazole-2-ethanol, beta-amino-beta-methyl-5-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-, (betaS)-](/img/structure/B8704588.png)




